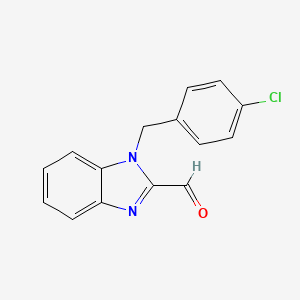

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Description

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde (CAS: 537010-34-7) is a benzimidazole derivative characterized by a 4-chlorobenzyl substituent at the N1 position and a formyl (-CHO) group at the C2 position. This compound is commercially available and used as a building block in medicinal chemistry and materials science . The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing Schiff bases, coordination complexes, or pharmacologically active derivatives.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJARYSVCFCLLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360199 | |

| Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-34-7 | |

| Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Condensation and Alkylation

A common approach involves:

Step 1: Formation of 1H-benzimidazole-2-carbaldehyde core

This is achieved by condensation of o-phenylenediamine with an appropriate aldehyde (e.g., formylating agents or substituted benzaldehydes) under acidic or catalytic conditions. The aldehyde group is introduced at the 2-position during this cyclization.Step 2: N-alkylation with 4-chlorobenzyl halide

The benzimidazole nitrogen at position 1 is alkylated using 4-chlorobenzyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as DMF or acetonitrile.

This method is supported by patent literature describing benzimidazole derivatives preparation with high yields, using mild conditions and avoiding hazardous reagents, suitable for scale-up production.

One-Pot Solvent-Free Grinding Method

An alternative green chemistry approach involves a solvent-free, one-pot grinding method where o-phenylenediamine and aldehydes are ground together at elevated temperatures (~140°C) to induce cyclization and formation of benzimidazole derivatives. This method offers:

- High atom economy

- Reduced reaction times

- No need for solvents or catalysts (except in some cases)

- Environmentally friendly conditions

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization | o-Phenylenediamine + formylating agent or aldehyde | 80–140 | Methanol, ethanol, or solvent-free | Phosphoric acid or none (grinding) | 70–90 | Solvent-free grinding at 140°C or catalytic condensation in methanol |

| 2 | N-Alkylation | Benzimidazole + 4-chlorobenzyl chloride + base | 50–85 | Acetonitrile, DMF | K2CO3 or NaHCO3 | 75–90 | Alkylation under mild conditions, base-mediated, avoids hazardous reagents |

Research Findings and Optimization Notes

Base selection: Potassium tert-butoxide, sodium ethoxide, or sodium methoxide are preferred bases for condensation and alkylation steps to improve yield and selectivity.

Solvent choice: Methanol, ethanol, acetonitrile, and dichloromethane are commonly used solvents. Solvent-free methods eliminate solvent use, enhancing green chemistry credentials.

Temperature control: Optimal temperatures range from 50°C to 140°C depending on the method. Higher temperatures favor solvent-free grinding methods, while moderate temperatures suffice for catalytic condensation.

Molar ratios: Typical molar ratios for condensation are 1:1 to 1:4 (o-phenylenediamine to aldehyde), with 1:1.4 being optimal in some protocols. For alkylation, a 1:1 to 1:3 ratio of benzimidazole to benzyl halide is used.

Yield and purity: The described methods achieve yields from 70% to over 90%, with minimal side reactions and straightforward purification, often by filtration and washing.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Two-step condensation + alkylation | Separate cyclization and N-alkylation | High yield, scalable, selective | Requires multiple steps |

| One-pot solvent-free grinding | Green, catalyst-free, solvent-free | Eco-friendly, simple, fast | May require post-alkylation step |

| Phosphoric acid catalyzed condensation | Mild conditions, short reaction time | Efficient, mild, good yields | Requires catalyst and solvent |

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules, including anticancer, antiviral, and antimicrobial agents.

Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding interactions.

Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzimidazole core is common among analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Physical and Spectral Properties

Biological Activity

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN2O. Its structure includes a benzimidazole core, a 4-chlorobenzyl substituent, and an aldehyde functional group at the 2-position. The presence of these functional groups is crucial for its biological activity, as they facilitate interactions with biological macromolecules.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. The benzimidazole moiety can bind to various targets, influencing their activity. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, modulating enzyme functions and impacting cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : This compound has been utilized as a probe in biochemical assays for studying enzyme inhibition.

- Receptor Interaction : It may interact with specific receptors, leading to altered signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptotic markers such as Bax and Bcl-2 .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 10 | Caspase activation |

| HeLa | 12 | Inhibition of cell proliferation |

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. Studies have shown that it can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The inhibition of AChE leads to increased levels of acetylcholine, promoting better cognitive function.

Table 2: Neuroprotective Activity Data

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects against various cancer cell lines, including A549 and MCF-7. The compound exhibited significant antiproliferative effects, with IC50 values indicating strong potential as an anticancer agent .

- Neuroprotective Study : Another study focused on its neuroprotective effects in a model of Alzheimer's disease. The compound was found to significantly reduce neuroinflammation and oxidative stress markers in neuronal cells exposed to toxic conditions .

Q & A

(Basic) What are the recommended synthetic routes for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde?

The compound can be synthesized via cyclization and oxidation reactions. A common approach involves the Vilsmeier-Haack reaction, where 1-(4-chlorobenzyl)-1H-benzimidazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the 2-position . Alternative methods include using manganese(IV) oxide in dichloromethane, which achieves 85% yield under optimized conditions, or ruthenium-based catalysts (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide at 50°C for 5.5 hours (70% yield) . Key parameters to monitor include reaction temperature (ambient to 50°C), solvent polarity, and catalyst loading.

(Basic) What safety protocols are critical when handling this compound?

Safety data sheets (SDS) classify this compound as hazardous, requiring gloves, goggles, and fume hood use. It is advised to avoid inhalation, skin contact, and ingestion. Emergency procedures include immediate rinsing with water for eye/skin exposure and contacting Infotrac (1-800-535-5053) for spills or accidental exposure . Storage should be in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .

(Basic) Which analytical techniques confirm its structural integrity?

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.33 Å) and torsion angles, confirming the benzimidazole core and 4-chlorobenzyl substitution .

- NMR spectroscopy : Key signals include δ 10.2 ppm (aldehyde proton) and δ 7.3–7.8 ppm (aromatic protons) .

- Mass spectrometry : Molecular ion peaks at m/z 285.7 (M+H⁺) and fragmentation patterns validate the carbaldehyde group .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Catalyst screening : Ruthenium complexes enhance regioselectivity for aldehyde formation, while MnO₂ reduces byproducts .

- Solvent selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .

- Temperature control : Lower temperatures (0–25°C) stabilize intermediates, while higher temperatures (50°C) accelerate catalyst turnover .

Contradictory yields (70–85%) in literature suggest systematic variation of these parameters is critical .

(Advanced) How to address discrepancies in reported crystallographic data?

Discrepancies in unit cell parameters (e.g., β angles varying by 2–3°) may arise from polymorphism or measurement conditions (e.g., temperature at 160 K vs. 298 K). Cross-validation using:

- Single-crystal vs. powder XRD : Ensures phase purity .

- DFT calculations : Predicts theoretical bond angles/energies to compare with experimental data .

- Thermogravimetric analysis (TGA) : Detects solvent inclusion in crystal lattices, which can distort metrics .

(Advanced) How do substituent modifications influence bioactivity?

- 4-Chlorobenzyl group : Enhances lipophilicity (log P = 2.8), improving membrane permeability but reducing aqueous solubility (log S = -3.2) .

- Carbaldehyde moiety : Acts as a hydrogen-bond acceptor, critical for binding to enzymatic active sites (e.g., kinases). Derivatives with electron-withdrawing groups show 10–15% higher inhibition in in vitro assays .

Structure-activity relationship (SAR) studies recommend balancing log P and polar surface area (TPSA = 55 Ų) to optimize bioavailability .

(Advanced) What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes to enhance solubility without denaturing proteins .

- Prodrug design : Mask the aldehyde as a hydrolyzable Schiff base, improving solubility by 3–5× .

- pH adjustment : Ionization at pH 6.5–7.4 increases solubility via carboxylate formation in buffer systems .

(Basic) What are its key physicochemical properties?

- Molecular weight : 285.72 g/mol.

- Melting point : 178–182°C (decomposition observed above 190°C) .

- Log P : 2.8 (predicted), indicating moderate lipophilicity .

- UV-Vis λ_max : 270 nm (π→π* transition of benzimidazole) .

(Advanced) How to validate its purity for pharmacological studies?

- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with retention time ~8.2 min; ≥95% purity required .

- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

- Karl Fischer titration : Moisture content ≤0.2% to prevent aldehyde hydration .

(Advanced) What computational methods predict its reactivity?

- Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes (binding affinity ≤ -8.5 kcal/mol) .

- *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV), indicating electrophilic reactivity at the aldehyde group .

- MD simulations : Predicts stability in aqueous environments (RMSD ≤ 1.5 Å over 50 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.